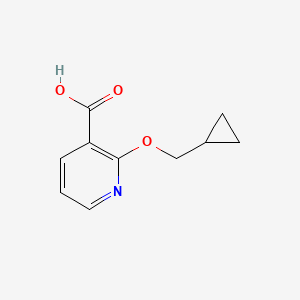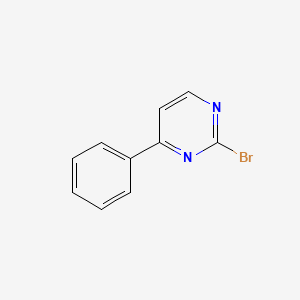![molecular formula C10H13NO B3074389 3-{[(Prop-2-en-1-yl)amino]methyl}phenol CAS No. 1019612-84-0](/img/structure/B3074389.png)
3-{[(Prop-2-en-1-yl)amino]methyl}phenol
Übersicht
Beschreibung
The compound “3-{[(Prop-2-en-1-yl)amino]methyl}phenol” is a complex organic molecule. It contains an aromatic phenol group, an amine group, and a prop-2-en-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenol group, which is an aromatic ring (benzene) with a hydroxyl (-OH) group attached. It also contains a prop-2-en-1-yl group, which is a three-carbon chain with a double bond, and an amine group attached to the benzene ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The phenol group can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The amine group can participate in reactions such as acid-base reactions, alkylation, and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxyl (-OH) and amine (-NH2) groups could make the compound somewhat soluble in water. The aromatic ring could contribute to the compound’s stability and rigidity .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
This compound has demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells . Particularly, compounds 9h, 9q, 9r, 10p, 10r, and 11h have shown IC 50 values in the range of 10–33 nM .
Tubulin-Destabilising Effects
The compound has shown to inhibit the polymerisation of tubulin in vitro, with a significant reduction in tubulin polymerization . It interacts at the colchicine-binding site on tubulin .
Cell Cycle Effects
The compound has demonstrated that it can arrest MCF-7 cells in the G2/M phase and result in cellular apoptosis .
Use in Cancer Treatment
The compound has shown potent activity in the triple-negative breast cancer (TBNC) cell line MDA-MB-231, with IC 50 values in the range of 23–33 nM . This is comparable with the activity of CA-4 .
Use as a Precursor in Chemical Synthesis
The compound has proven to be an effective precursor for the preparation of Cu (I)-π,σ-coordination compounds with nonlinear optical and magnetic properties .
Use in Crystal Engineering
The compound is becoming increasingly attractive as an organic ligand for the crystal engineering of transition metal organometallic compounds with catalytic, luminescent, biochemical, spin crossover activities, etc .
Wirkmechanismus
Target of Action
Similar compounds have been known to target various proteins and enzymes, such as cyclooxygenase-2 (cox-2) and inducible nitric oxide synthase (inos) .
Mode of Action
It’s likely that the compound interacts with its targets through covalent modification . This interaction could lead to changes in the function or activity of the target proteins or enzymes.
Biochemical Pathways
Similar compounds have been shown to influence inflammatory pathways, particularly those involving cox-2 and inos . These enzymes play crucial roles in the inflammatory response, and their inhibition can lead to reduced inflammation.
Pharmacokinetics
Similar compounds have been shown to cross the blood-brain barrier , suggesting that 3-{[(Prop-2-en-1-yl)amino]methyl}phenol might also have this ability. This property could impact the compound’s bioavailability and its ability to exert effects in the central nervous system.
Result of Action
Similar compounds have been shown to reduce the expression of inflammatory proteins such as cox-2 and inos, as well as the activation of microglial cells and astrocytes in the brain . These effects could potentially lead to a reduction in inflammation and associated symptoms.
Eigenschaften
IUPAC Name |
3-[(prop-2-enylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-6-11-8-9-4-3-5-10(12)7-9/h2-5,7,11-12H,1,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYWGDWAXDDFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Prop-2-en-1-yl)amino]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3074323.png)

![2-Methoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074347.png)
![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074350.png)
![2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074356.png)
![2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074360.png)
![(Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B3074368.png)

![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074385.png)
![4-[(Butylamino)methyl]-2-ethoxyphenol](/img/structure/B3074398.png)
![N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine](/img/structure/B3074406.png)
![3-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B3074410.png)
![2-Methoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074416.png)
